![molecular formula C10H14N2O B177054 N-[1-(3-aminophenyl)ethyl]acetamide CAS No. 103394-66-7](/img/structure/B177054.png)
N-[1-(3-aminophenyl)ethyl]acetamide
Overview
Description
N-[1-(3-aminophenyl)ethyl]acetamide is an organic compound with the molecular formula C10H14N2O. It is known for its applications in various fields such as chemistry, biology, medicine, and industry. The compound is characterized by the presence of an acetamide group attached to a phenyl ring, which is further substituted with an amino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-aminophenyl)ethyl]acetamide typically involves the reaction of 3-nitroacetophenone with ethylamine, followed by reduction of the nitro group to an amino group. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium on carbon for the reduction step .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
N-[1-(3-aminophenyl)ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Palladium on carbon and hydrogen gas are typically used for reduction reactions.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, secondary amines, and substituted acetamides, depending on the reaction conditions and reagents used .
Scientific Research Applications
Chemical Structure and Synthesis
N-[1-(3-Aminophenyl)ethyl]acetamide has the molecular formula . The synthesis typically involves the reaction of 3-aminophenylethylamine with acetic anhydride, resulting in the formation of the acetamide. This compound can also be converted into its sulfate form for enhanced solubility and stability in aqueous environments.
Chemistry
- Building Block for Synthesis : this compound serves as an intermediate in the synthesis of various organic compounds. Its structure allows for diverse chemical reactions, including oxidation, reduction, and substitution.
- Industrial Uses : The compound is utilized in the production of dyes and pigments, showcasing its versatility in industrial applications .
Biology
- Enzyme Inhibition : Research indicates that this compound can inhibit specific enzymes, which may be beneficial in regulating metabolic pathways. This property is particularly relevant in cancer research, where enzyme modulation can lead to altered cell proliferation .
- Antimicrobial and Anticancer Properties : The compound exhibits promising biological activities, including antimicrobial effects and significant cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and PC-3 (prostate cancer) .
Medicine
- Drug Development : this compound is being explored for its potential as a pharmacological agent. Its ability to interact with biological receptors makes it a candidate for further therapeutic studies .
- Therapeutic Applications : Studies suggest that this compound may have anti-inflammatory and antioxidant properties, which could be leveraged in treating diseases characterized by oxidative stress and inflammation .
Case Studies and Research Findings
Several studies highlight the biological activity and potential applications of this compound:
- Cytotoxicity Studies : A study using the MTT assay demonstrated that this compound exhibited notable cytotoxicity against human cancer cell lines, comparable to established anticancer agents .
- Mechanistic Insights : Research has shown that the interaction of this compound with cellular targets can induce apoptosis in cancer cells, positioning it as a candidate for drug development in oncology .
Mechanism of Action
The mechanism of action of N-[1-(3-aminophenyl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
N-ethylacetamide: Similar in structure but lacks the phenyl ring.
N-(2-aminophenyl)acetamide: Similar but with the amino group in a different position on the phenyl ring.
N-(4-aminophenyl)acetamide: Similar but with the amino group in the para position on the phenyl ring.
Uniqueness
N-[1-(3-aminophenyl)ethyl]acetamide is unique due to the specific positioning of the amino group on the phenyl ring, which influences its chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications .
Biological Activity
N-[1-(3-aminophenyl)ethyl]acetamide is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
This compound has the molecular formula and features an acetamide moiety attached to a 3-aminophenyl group. This unique structural arrangement allows for specific interactions with biological targets, which may influence its pharmacological properties. The compound is characterized by its relatively low molecular weight (approximately 178.23 g/mol), making it suitable for various biological applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within cellular pathways.
Key Mechanisms:
- Enzyme Inhibition: The compound has been shown to inhibit certain enzymes involved in cell proliferation, suggesting potential anticancer properties. For instance, studies indicate that it may target kinases that are critical for tumor growth and survival.
- Modulation of Signaling Pathways: this compound can alter cellular signaling pathways, potentially leading to changes in gene expression and cellular behavior. This modulation is crucial for developing therapeutic strategies against various diseases.
Biological Activity and Therapeutic Applications
Research into the biological activity of this compound has highlighted several potential therapeutic applications:
- Anticancer Activity: Preliminary studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For example, it showed significant growth inhibition at concentrations as low as 10 μM against breast and leukemia cells .
- Antimicrobial Properties: Beyond cancer treatment, this compound has been explored for its antimicrobial effects, indicating a broader pharmacological profile.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
N-Ethylacetamide | Lacks the phenyl ring | Simpler structure |
N-(2-Aminophenyl)acetamide | Amino group in a different position | Different biological activity potential |
N-(4-Aminophenyl)acetamide | Amino group in the para position | Variation in reactivity |
This compound | Specific positioning of amino group | Enhanced interactions with molecular targets |
The specific positioning of the amino group on the phenyl ring in this compound contributes significantly to its unique biological activity compared to other compounds listed above.
Case Studies and Research Findings
Several studies have provided insights into the efficacy of this compound:
- In Vitro Studies: Research has shown that this compound can inhibit cell proliferation in various cancer cell lines, demonstrating an IC50 value lower than many existing chemotherapeutics .
- Mechanistic Studies: Molecular docking analyses have confirmed that this compound binds effectively to target enzymes, leading to alterations in their activity. This binding affinity suggests a strong potential for drug development .
Properties
IUPAC Name |
N-[1-(3-aminophenyl)ethyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-7(12-8(2)13)9-4-3-5-10(11)6-9/h3-7H,11H2,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRBYWMZNPZYXKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)N)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101295083 | |
Record name | N-[1-(3-Aminophenyl)ethyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101295083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103394-66-7 | |
Record name | N-[1-(3-Aminophenyl)ethyl]acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103394-66-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[1-(3-Aminophenyl)ethyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101295083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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